molecular formula C19H13ClN6O B10957670 2-{4-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10957670
M. Wt: 376.8 g/mol
InChI Key: QGIJFLBIVPXLKV-UHFFFAOYSA-N
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Description

2-{4-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .

Preparation Methods

The synthesis of 2-{4-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves several steps. The key starting material, pyrazolopyrimidine, is obtained by treating a formimidate derivative with hydrazine hydrate in ethanol . Further synthetic routes involve the use of thioglycoside derivatives and other intermediates to achieve the final compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-{4-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{4-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-{4-[(2-chlorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit CDK2 inhibitory activity and have been studied for their potential in cancer treatment . this compound stands out due to its superior cytotoxic activities and dual activity against examined cell lines and CDK2 .

Properties

Molecular Formula

C19H13ClN6O

Molecular Weight

376.8 g/mol

IUPAC Name

4-[4-[(2-chlorophenoxy)methyl]phenyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6O/c20-15-3-1-2-4-16(15)27-10-12-5-7-13(8-6-12)17-23-19-14-9-22-24-18(14)21-11-26(19)25-17/h1-9,11H,10H2,(H,22,24)

InChI Key

QGIJFLBIVPXLKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C3=NN4C=NC5=C(C4=N3)C=NN5)Cl

Origin of Product

United States

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